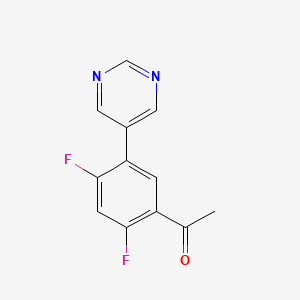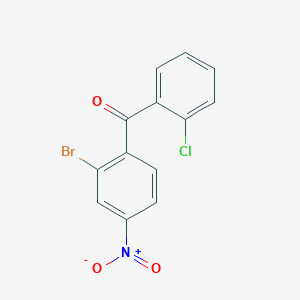![molecular formula C19H19N5O2 B13885554 1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol](/img/structure/B13885554.png)
1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol is a complex organic compound with a unique structure that includes a quinoline ring, azetidine rings, and a pyrazine ring.
Méthodes De Préparation
The synthesis of 1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol involves multiple steps, starting with the preparation of the quinoline and azetidine intermediates. The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The azetidine rings are typically formed through the cyclization of appropriate amine precursors under basic conditions. The final step involves the coupling of the quinoline and azetidine intermediates with the pyrazine ring, which can be achieved through nucleophilic substitution reactions .
Analyse Des Réactions Chimiques
1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic and optical properties.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its unique structural features that allow it to interact with biological macromolecules.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial agent and its ability to inhibit certain enzymes involved in disease pathways.
Mécanisme D'action
The mechanism of action of 1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate into DNA, disrupting the replication process and leading to antimicrobial effects. The azetidine rings can interact with enzyme active sites, inhibiting their activity and affecting various biochemical pathways. The pyrazine ring can participate in redox reactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol can be compared with other similar compounds, such as:
1-(Quinolin-2-yl)azetidin-3-ol: This compound lacks the pyrazine ring, making it less versatile in terms of chemical reactivity and biological activity.
1-(Quinolin-2-yl)pyrazin-2-ylmethanol: This compound lacks the azetidine rings, resulting in different physical and chemical properties.
1-(Quinolin-2-yl)azetidin-3-ylamine:
Propriétés
Formule moléculaire |
C19H19N5O2 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
1-[3-(1-quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol |
InChI |
InChI=1S/C19H19N5O2/c25-14-9-24(10-14)18-19(21-8-7-20-18)26-15-11-23(12-15)17-6-5-13-3-1-2-4-16(13)22-17/h1-8,14-15,25H,9-12H2 |
Clé InChI |
DFBWPIINFRZPSC-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=NC=CN=C2OC3CN(C3)C4=NC5=CC=CC=C5C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate](/img/structure/B13885522.png)






